molecular formula C14H13F2NO2S B5301037 N-(2,4-difluorophenyl)-4-ethylbenzenesulfonamide

N-(2,4-difluorophenyl)-4-ethylbenzenesulfonamide

Cat. No.: B5301037
M. Wt: 297.32 g/mol
InChI Key: FWBLLFIWSYQAJK-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-4-ethylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-difluorophenyl)-4-ethylbenzenesulfonamide typically involves the reaction of 2,4-difluoroaniline with 4-ethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of advanced purification techniques such as recrystallization or chromatography. Additionally, the reaction conditions may be fine-tuned to minimize the formation of by-products and reduce the overall production cost.

Chemical Reactions Analysis

Types of Reactions: N-(2,4-difluorophenyl)-4-ethylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(2,4-difluorophenyl)-4-ethylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-4-ethylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the activity of enzymes by mimicking the structure of natural substrates. This compound may target enzymes involved in folate synthesis, leading to the inhibition of bacterial growth. The difluorophenyl group enhances its binding affinity and specificity towards these enzymes .

Comparison with Similar Compounds

Uniqueness: N-(2,4-difluorophenyl)-4-ethylbenzenesulfonamide is unique due to its specific combination of a difluorophenyl group and an ethylbenzenesulfonamide moiety. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-4-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO2S/c1-2-10-3-6-12(7-4-10)20(18,19)17-14-8-5-11(15)9-13(14)16/h3-9,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBLLFIWSYQAJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 2,4-difluoro-phenylamine (30, 2.0 g, 15.5 mmol) in 20 mL of dichloromethane, pyridine (1.326 mL, 16.4 mmol) and dimethylaminopyridine (0.076 g, 0.62 mmol) are added followed by the dropwise addition of 4-ethyl-benzenesulfonyl chloride (59, 3.357 g, 16.4 mmol) and the reaction is heated to reflux overnight. The reaction is concentrated under vacuum to dryness, then brought up in ethyl acetate and water for extraction. The organic layer is isolated and concentrated under vacuum. The resulting material is purified by silica gel column chromatography eluting with a gradient of 10-20% ethyl acetate in hexane. Appropriate fractions are combined and concentrated under vacuum to provide the desired compound (60, 4.344 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.326 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.076 g
Type
catalyst
Reaction Step One
Quantity
3.357 g
Type
reactant
Reaction Step Two

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